N-(3-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a thieno[3,2-d]pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-fluoroaniline and 2-methoxybenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and thiolation, to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reag
Biological Activity
N-(3-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential biological activity. This article reviews its biological properties, including antibacterial and antitumor activities, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H18FN3O3S, with a molecular weight of 425.45 g/mol. The structural features include a thienopyrimidine core with a sulfanyl linkage and fluorinated phenyl groups, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H18FN3O3S |
Molecular Weight | 425.45 g/mol |
CAS Number | 1144498-38-3 |
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For example:
- Minimum Inhibitory Concentration (MIC) : Studies on related thienopyrimidine derivatives have shown MIC values as low as 50 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial potential .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antibacterial effectiveness. Compounds with flexible side chains also demonstrated improved activity against resistant strains .
Antitumor Activity
The compound's structural motifs suggest potential antitumor activity:
- Mechanism of Action : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, thienopyrimidine derivatives have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
- Cell Line Studies : Preliminary studies on related thienopyrimidines have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties.
Case Studies
- Antibacterial Efficacy : A study published in MDPI evaluated a series of thiazole derivatives and found that those containing similar structural features exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Against Cancer Cells : Research highlighted the cytotoxic effects of pyrimidine derivatives on human cancer cell lines. These studies suggest that modifications in the side chains can lead to enhanced activity against specific cancer types .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-28-17-8-3-2-7-16(17)25-20(27)19-15(9-10-29-19)24-21(25)30-12-18(26)23-14-6-4-5-13(22)11-14/h2-8,11H,9-10,12H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBMEGBKVSMEKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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